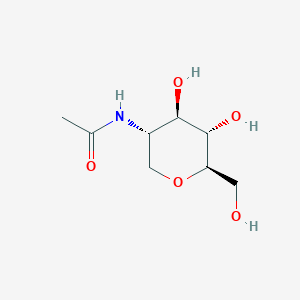

1-Deoxy-N-acetylglucosamine

Description

Structure

3D Structure

Properties

CAS No. |

144031-00-5 |

|---|---|

Molecular Formula |

C8H15NO5 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |

InChI Key |

VCYYRDKGHLOTQU-LXGUWJNJSA-N |

SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

Isomeric SMILES |

CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |

Canonical SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

Synonyms |

Propanoic acid, 2-hydroxy-, compds. with bisphenol A-epichlorohydrin-polyethylene glycol ether with bisphenol A (2:1) polymer-2-(methylamino)ethanol reaction products |

Origin of Product |

United States |

Isolation and Derivation of 1 Deoxy N Acetylglucosamine for Research

Microbial Origin and Fermentation-Based Isolation

1-Deoxy-N-acetylglucosamine has been successfully isolated from a natural, microbial source. researchgate.net The process involves culturing a specific marine bacterium and subsequently extracting the compound from the fermentation broth. researchgate.netmdpi.com

Researchers have identified the deep-sea bacterium Virgibacillus dokdonensis MCCC 1A00493 as a natural producer of 1-DGlcNAc. researchgate.netnih.govmdpi.com The compound was obtained from the supernatant of a 10-liter fermented culture of this bacterium through a multi-step, bioassay-guided isolation process. researchgate.netmdpi.com The final yield from this process was 18.3 mg of 1-DGlcNAc, presenting as a white powder. nih.gov

The extraction and purification protocol is detailed in the table below.

| Step | Procedure | Purpose |

| 1. Centrifugation | The 10 L fermented bacterial culture was centrifuged. | To separate the bacterial cells from the liquid supernatant containing the target compound. mdpi.com |

| 2. Methanol (B129727) Extraction | The collected supernatant was extracted with an equal volume of methanol (MeOH) at 4°C for 24 hours. | To denature proteins and polymers, facilitating their removal. mdpi.com |

| 3. Clarification | The methanol-supernatant mixture was centrifuged again. | To remove the precipitated proteins and polymers. mdpi.com |

| 4. Concentration | The resulting supernatant was evaporated under reduced pressure. | To obtain a crude extract of the compound. mdpi.com |

| 5. Chromatography | The crude extract was subjected to silica (B1680970) gel column chromatography using a stepwise gradient elution. | To separate and purify 1-DGlcNAc from other components in the crude extract. mdpi.com |

Chemical Synthesis Methodologies for this compound

In addition to microbial isolation, 1-DGlcNAc has been produced via chemical synthesis. researchgate.netmdpi.com This approach not only provides a scalable method for obtaining the compound but also serves to validate the structure of the naturally isolated substance. researchgate.netnih.gov The chemical synthesis has been described as having characteristics of a simple process, utilizing inexpensive raw materials, and yielding a stable product. researchgate.netnih.gov

A documented synthesis procedure is outlined in the following table.

| Reactants & Reagents | Conditions | Description |

| Compound 1 (a precursor), Toluene, Bu₃SnH (Tributyltin hydride), AIBN (Azobisisobutyronitrile) | The solution was purged with N₂ for 30 minutes, then stirred at 110°C for 2 hours. | This key step in the synthesis pathway involves a radical deoxygenation reaction to produce 1-DGlcNAc. mdpi.comnih.gov |

The structure of the synthesized 1-DGlcNAc was confirmed to be identical to the natural product isolated from Virgibacillus dokdonensis by comparing their NMR and other spectroscopic data. researchgate.netnih.gov

Molecular Characterization and Structural Activity Relationships of 1 Deoxy N Acetylglucosamine

Structural Elucidation Techniques

The precise determination of a molecule's structure is foundational to understanding its function. For 1-Deoxy-N-acetylglucosamine, a combination of advanced analytical and computational techniques has been employed to confirm its identity and configuration. Also known as 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol, this compound's structure has been rigorously established through methods including mass spectrometry, nuclear magnetic resonance spectroscopy, and theoretical calculations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound isolated from the deep-sea bacterium Virgibacillus dokdonensis, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) analysis played a crucial role in determining its molecular weight and formula. nih.gov

The analysis revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 206.1022. This finding is consistent with a molecular weight of 205 and corresponds to the molecular formula C₈H₁₅NO₅. Additionally, a sodium adduct of a dimer, [2M+Na]⁺, was observed at m/z 433.1794, further corroborating the assigned molecular weight. nih.gov The presence of hydroxyl and carbonyl functional groups was suggested by infrared (IR) spectroscopy, which showed characteristic absorption bands at 3435.27 cm⁻¹ and 1653.29 cm⁻¹, respectively. nih.gov

| Observed Ion | Measured m/z | Interpretation | Inferred Molecular Formula | Inferred Molecular Weight |

|---|---|---|---|---|

| [M+H]⁺ | 206.1022 | Protonated Molecule | C₈H₁₅NO₅ | 205 |

| [2M+Na]⁺ | 433.1794 | Sodiated Dimer |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic structure of a molecule. Through a series of 1D (¹H) and 2D NMR experiments, the complete proton and carbon framework of this compound was assigned. nih.gov The data confirmed the presence of a pyranose ring structure and the specific arrangement of its substituents. nih.gov

The ¹H and ¹³C NMR spectroscopic signals were found to be analogous to those of a related compound, 2-acetamido-1,5-anhydro-2-deoxy-D-mannitol. nih.gov By comparing the NMR data of the naturally isolated compound with a chemically synthesized standard, the identity of this compound was unequivocally confirmed. nih.gov

| Position | δC (ppm) | δH (ppm) | Multiplicity and Coupling Constant (J in Hz) |

|---|---|---|---|

| 1a | 41.7 | 3.89 | dd (11.0, 5.5) |

| 1e | 3.24 | t (11.0) | |

| 2 | 54.0 | 3.82 | m |

| 3 | 71.7 | 3.62 | t (9.0) |

| 4 | 70.1 | 3.45 | t (9.5) |

| 5 | 81.2 | 3.40 | m |

| 6a | 62.0 | 3.86 | dd (12.0, 2.0) |

| 6b | 3.73 | dd (12.0, 5.0) | |

| C=O | 175.1 | - | - |

| CH₃ | 22.8 | 2.03 | s |

Time-Dependent Density Functional Theory (TD-DFT) Calculations

To establish the absolute stereochemistry of the molecule, experimental data were compared with theoretical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to investigate the electronic properties and spectra of molecules. nih.gov In the case of this compound, TD-DFT was used to calculate the theoretical Electronic Circular Dichroism (ECD) spectrum. nih.gov

The experimental ECD data for the isolated compound showed excellent agreement with the calculated spectrum for the D-glucitol configuration. This comparison allowed for the definitive assignment of the absolute configuration as 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol. nih.gov This use of TD-DFT highlights the synergy between experimental spectroscopy and computational chemistry in unambiguously determining complex molecular structures. nih.gov

Impact of Spatial Conformation on Biological Activity

The biological effects of a molecule are not solely determined by its chemical formula but are critically dependent on its three-dimensional shape, or spatial conformation. For amino sugars, the orientation of substituents on the pyranose ring can profoundly influence interactions with biological targets such as enzymes.

Analysis of 2-Acetamido Moiety Spatial Conformation

The 2-acetamido (-NHAc) group is a defining feature of N-acetylglucosamine and its derivatives. In many enzymatic reactions, this group is not a passive substituent but an active participant. For a large number of glycoside hydrolases (GHs), particularly those that process substrates containing N-acetylglucosamine, the 2-acetamido group plays a crucial role in catalysis. nih.gov This occurs through a mechanism known as substrate-assisted catalysis, where the carbonyl oxygen of the acetamido group acts as an intramolecular nucleophile, attacking the anomeric center to form a transient oxazoline intermediate. nih.gov

The efficiency of this catalytic participation is highly dependent on the spatial orientation of the 2-acetamido group relative to the pyranose ring and the anomeric center. The conformation of the sugar ring itself, which can be distorted from its stable chair conformation upon binding to an enzyme's active site, positions the 2-acetamido group for optimal nucleophilic attack. nih.govubc.ca Therefore, the inherent conformational preferences of the 2-acetamido moiety in this compound are expected to be a key determinant of its biological activity, particularly in its interactions with enzymes like O-GlcNAcase (OGA) and human lysosomal hexosaminidases (hHexA and hHexB), which recognize and process N-acetylglucosamine-containing substrates. nih.gov

Comparative Studies with Diastereomers (e.g., 2-acetamido-1,5-anhydro-2-deoxy-D-mannitol)

Diastereomers are stereoisomers that are not mirror images of each other. They differ in the configuration at one or more, but not all, stereocenters. Comparing the biological activities of diastereomers can provide profound insights into the structural requirements for molecular recognition by a biological target. A key diastereomer of this compound is 2-acetamido-1,5-anhydro-2-deoxy-D-mannitol, which differs in the stereochemistry at the C2 position. nih.gov

While direct comparative biological studies between these specific two diastereomers are not extensively documented, the principle of stereochemical influence is well-established. The biological activity of this compound has been identified, showing specific antibacterial activity against Xanthomonas oryzae pv. oryzae, a pathogen that causes rice bacterial blight. nih.gov

The activity of the manno-configured diastereomer has not been reported, but studies on its core scaffold, 2,5-anhydro-D-mannitol, show that it acts as a fructose analogue and a regulator of carbohydrate metabolism by inhibiting gluconeogenesis and glycogenolysis in the liver. nih.govnih.gov Derivatives of 2,5-anhydro-D-mannitol have been investigated as inhibitors of fructose uptake through GLUT5 transporters, which are often overexpressed in cancer cells. nih.gov This suggests that the manno-diastereomer of this compound could have a completely different biological activity profile, potentially targeting metabolic pathways rather than bacterial cell wall synthesis. Such differences would underscore the critical role of the C2-substituent's spatial orientation in dictating biological function.

Biological Roles and Mechanisms of Action of 1 Deoxy N Acetylglucosamine

Antimicrobial Activity and Specificity

1-Deoxy-N-acetylglucosamine (1-DGlcNAc) demonstrates highly specific antimicrobial properties. Research has shown it to be a potent inhibitor of certain plant pathogens while remaining inactive against others, highlighting a targeted mechanism of action.

Specific Suppression of Xanthomonas oryzae pv. oryzae PXO99A

1-DGlcNAc exhibits strong and specific inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) strain PXO99A, the bacterium responsible for rice bacterial blight. nih.gov Studies have determined its minimum inhibitory concentration (MIC) to be 23.90 μg/mL against this specific pathogen. nih.gov This targeted suppression suggests a precise interaction between the compound and cellular components unique to this bacterial strain. nih.gov The activity of 1-DGlcNAc is independent of xanthan gum production, as a mutant strain of PXO99A unable to produce this extracellular substance remained sensitive to the compound. nih.gov

Differential Activity Against Related Pathogens

The antimicrobial action of 1-DGlcNAc is remarkably selective. It does not show inhibitory effects against other common pathogens, including closely related Xanthomonas species. nih.gov This specificity underscores the unique mechanism by which it targets Xoo PXO99A. Furthermore, the spatial conformation of the molecule is critical for its bioactivity. A diastereomer of 1-DGlcNAc, 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol, shows no activity against Xoo PXO99A. nih.gov This suggests that the specific three-dimensional structure of the 2-acetamido group is crucial for its interaction with a bacterial receptor. nih.gov

Cellular and Molecular Mechanisms of Action

The targeted activity of 1-DGlcNAc against Xoo PXO99A is rooted in its interaction with specific molecular and cellular pathways within the bacterium.

Identification of Unique Protein Targets in Sensitive Organisms

The high degree of specificity of 1-DGlcNAc prompted comparative genomic analyses to uncover its mechanism. By comparing the genome of the sensitive Xoo PXO99A strain with the genomes of two insensitive strains (X. campestris pv. campestris str.8004 and X. oryzae pv. oryzicola RS105), researchers identified 84 unique proteins present only in Xoo PXO99A. nih.gov It is hypothesized that the specific antimicrobial action of 1-DGlcNAc may be due to unique interactions with one or more of these proteins. nih.gov

Interaction with Proteins Associated with Cell Division Processes

Evidence from both computational modeling and laboratory experiments points to the disruption of cell division as a key mechanism of action. nih.gov The pharmMapper server, a tool for identifying potential drug targets, predicted that 1-DGlcNAc could interact with proteins involved in cell division. nih.gov Among the potential targets identified were cell division protein kinase 2, cell division control protein 2 homolog, cell division control protein 42 homolog, and notably, the cell division protein FtsZ. nih.gov This suggests that 1-DGlcNAc may block bacterial proliferation by interfering with the fundamental process of cell division. nih.gov

Influence on Gene Expression in Target Organisms

Treatment of Xoo PXO99A with 1-DGlcNAc leads to significant changes in the expression of specific genes, particularly those related to virulence and cell structure. nih.gov Quantitative real-time PCR analysis revealed that the compound downregulates the transcription of several key genes. nih.gov The expression of rpfF, a gene involved in producing a diffusible signal factor for cell-to-cell communication, was downregulated. nih.gov Similarly, gumD, part of the operon responsible for the biosynthesis of the virulence factor extracellular polysaccharide (EPS), was also downregulated. nih.gov The expression of ftsZ, a crucial gene for cell division, was also observed to be downregulated. nih.gov In contrast, the expression of glmS, which encodes glucosamine-6-phosphate synthase for peptidoglycan biosynthesis, was not significantly affected. nih.gov

Lack of Significant Morphological and Ultrastructural Effects on Target Cells

Research into the antibacterial mechanism of this compound (1-DGlcNAc) has included detailed examinations of its impact on the physical structure of target bacterial cells. Studies utilizing high-resolution imaging techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have been employed to observe any morphological and ultrastructural changes in bacteria upon exposure to the compound.

One key study investigated the effects of 1-DGlcNAc on Xanthomonas oryzae pv. oryzae, the pathogen responsible for rice bacterial blight. nih.gov The findings from this research indicate that while 1-DGlcNAc is an effective inhibitor of this bacterium, it does not cause drastic or severe damage to the cellular structure. nih.gov

Further analysis with transmission electron microscopy provided insights into the internal ultrastructure of the cells. Untreated bacteria displayed a clearly distinct cell wall and a cytoplasm that was uniformly distributed and electro-dense. nih.gov After a three-hour treatment with 1-DGlcNAc, the bacterial cells showed no evident signs of lysis (breaking open) or the efflux (outflow) of intracellular components. nih.gov This suggests that the compound's primary mechanism of action is not the physical disruption of the cell membrane or wall.

These findings are significant as they indicate that the potent antibacterial activity of 1-DGlcNAc is not achieved through the gross destruction of the target cell. nih.gov Instead, the subtle observed changes, such as the tightening of the cell wall, may be secondary effects of a more specific inhibitory action, potentially on processes like cell division. nih.gov The absence of major structural damage distinguishes its mechanism from many antibiotics that function by causing catastrophic cell lysis.

The following table summarizes the observed effects of this compound on the morphology and ultrastructure of Xanthomonas oryzae pv. oryzae.

| Microscopy Technique | Observation Condition | Observed Characteristics | Reference |

| Scanning Electron Microscopy (SEM) | Untreated Control Cells | Intact, plump, and typically rod-shaped with a smooth exterior. | nih.gov |

| Scanning Electron Microscopy (SEM) | Cells Treated with 1-DGlcNAc | Cell walls became slightly tighter; overall cell shape and integrity maintained. | nih.gov |

| Transmission Electron Microscopy (TEM) | Untreated Control Cells | A very distinct cell wall and a uniformly distributed electro-dense cytoplasm. | nih.gov |

| Transmission Electron Microscopy (TEM) | Cells Treated with 1-DGlcNAc | No evident lysis of the bacterial cell or efflux of intracellular components after 3 hours of treatment. | nih.gov |

Advanced Research Methodologies and Analytical Approaches in 1 Deoxy N Acetylglucosamine Studies

Bioassay-Guided Isolation and Purification Strategies

Bioassay-guided isolation is a powerful strategy to identify and purify bioactive compounds from natural sources. This method involves a stepwise fractionation of a crude extract, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the study of 1-DGlcNAc, an antibacterial bioassay-guided isolation approach was successfully employed to extract the compound from the fermentation supernatant of Virgibacillus dokdonensis MCCC 1A00493, a bacterium isolated from deep-sea polymetallic nodules. nih.gov The primary objective was to isolate bioactive secondary metabolites with potential inhibitory effects against various pathogens. nih.gov

The process began with the crude extract of the bacterial supernatant, which was then fractionated using various chromatographic techniques. At each stage of purification, the fractions were tested for their antimicrobial activity, particularly against Xanthomonas oryzae pv. oryzae PXO99A, a significant plant pathogen. nih.gov This iterative process of separation and bioassay ultimately led to the isolation of 18.3 mg of 1-DGlcNAc as a white powder. nih.gov

The structure of the isolated compound was elucidated and confirmed through a combination of analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Further validation was achieved through chemical synthesis of 1-DGlcNAc and comparison of its spectroscopic data with the natural product. nih.gov

The bioassays revealed that 1-DGlcNAc exhibited specific and potent inhibitory activity against X. oryzae pv. oryzae PXO99A, with a Minimum Inhibitory Concentration (MIC) of 23.90 μg/mL. nih.gov Interestingly, it did not show activity against other tested pathogens, highlighting its selective antimicrobial properties. nih.gov

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Xanthomonas oryzae pv. oryzae PXO99A | 23.90 |

| Xanthomonas campestris pv. campestris str.8004 | No activity |

| Xanthomonas oryzae pv. oryzicola RS105 | No activity |

Quantitative Gene Expression Analysis (e.g., Quantitative Real-Time PCR)

To understand the mechanism of action of 1-DGlcNAc, researchers often turn to quantitative gene expression analysis. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a widely used technique to measure the expression levels of specific genes in response to a particular treatment. This method allows for the quantification of messenger RNA (mRNA) transcripts, providing insights into how a compound affects cellular processes at the molecular level.

In the investigation of 1-DGlcNAc's effect on X. oryzae pv. oryzae PXO99A, qRT-PCR was employed to analyze the expression of four key genes: rpfF, gumD, ftsZ, and glmS. nih.gov These genes are involved in various cellular functions, including signaling, polysaccharide synthesis, cell division, and metabolism. The expression levels of these genes were measured after treating the bacteria with 1-DGlcNAc and were normalized to the levels of the 16S rRNA gene, which serves as an internal reference. nih.gov

The results of the qRT-PCR analysis indicated that 1-DGlcNAc treatment led to significant changes in the expression of these genes, suggesting that the compound may interfere with crucial cellular pathways in the pathogen. nih.govresearchgate.net This type of analysis is instrumental in moving from observing a biological effect to understanding the underlying molecular mechanism.

| Gene | Function | Observed Change in Expression upon 1-DGlcNAc Treatment |

|---|---|---|

| rpfF | Regulation of pathogenicity factors | Down-regulated |

| gumD | Extracellular polysaccharide synthesis | Down-regulated |

| ftsZ | Cell division | Down-regulated |

| glmS | Glutamine-fructose-6-phosphate aminotransferase | Up-regulated |

Computational Approaches for Target Prediction (e.g., PharmMapper Server, BLASTp)

Computational approaches are increasingly being used in the early stages of drug discovery and mechanistic studies to predict the potential protein targets of a bioactive compound. These in silico methods can save significant time and resources by narrowing down the list of potential targets for experimental validation.

For 1-DGlcNAc, a combination of computational tools, including the PharmMapper server and BLASTp, was utilized to predict its molecular targets in X. oryzae pv. oryzae PXO99A. nih.gov

The PharmMapper server is a pharmacophore-based tool that identifies potential protein targets by matching the pharmacophore features of a small molecule with a database of pharmacophore models derived from known protein-ligand complexes. The analysis of 1-DGlcNAc with PharmMapper suggested that proteins involved in cell division could be potential targets. nih.govresearchgate.net

BLASTp (Protein Basic Local Alignment Search Tool) was used to compare the protein sequences of X. oryzae pv. oryzae PXO99A with those of other bacterial strains that were not susceptible to 1-DGlcNAc, such as X. campestris pv. campestris str. 8004 and X. oryzae pv. oryzicola RS105. nih.gov This comparative genomic approach identified 84 unique proteins in X. oryzae pv. oryzae PXO99A. nih.gov The hypothesis is that the specific activity of 1-DGlcNAc against this strain may be due to interactions with one or more of these unique proteins. nih.gov

These computational predictions provide a valuable starting point for further experimental studies to confirm the direct molecular targets of 1-DGlcNAc and to fully elucidate its mechanism of action.

| Computational Tool | Approach | Prediction for 1-Deoxy-N-acetylglucosamine |

|---|---|---|

| PharmMapper Server | Pharmacophore mapping | Proteins involved in cell division |

| BLASTp | Protein sequence comparison | Identified 84 unique proteins in the target organism as potential specific targets |

Future Directions and Emerging Research Avenues for 1 Deoxy N Acetylglucosamine

Comprehensive Elucidation of Specific Signaling Pathways

Initial research has revealed that 1-DGlcNAc exhibits highly specific antibacterial activity, notably against the rice pathogen Xanthomonas oryzae pv. oryzae PXO99A. mdpi.comnih.gov The current understanding of its mechanism points towards the modulation of specific genetic pathways within this bacterium. However, a comprehensive map of the signaling cascades it influences is still required.

Future investigations should prioritize the identification of the direct molecular targets of 1-DGlcNAc. It has been hypothesized that the compound's specific activity is due to interactions with one or more of the 84 unique proteins found in X. oryzae pv. oryzae PXO99A when compared to non-susceptible strains. mdpi.comresearchgate.net Pinpointing these protein receptors is a critical next step. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking studies using the specific spatial conformation of 1-DGlcNAc could be employed to identify these binding partners.

Furthermore, the downstream effects of this interaction need to be thoroughly mapped. It is known that 1-DGlcNAc downregulates the transcriptional expression of several key genes involved in virulence and cell division. nih.gov A detailed transcriptomic and proteomic analysis following treatment with 1-DGlcNAc would provide a global view of the cellular response, uncovering the full spectrum of affected pathways. Understanding how the initial binding event translates into the observed gene expression changes will be fundamental to a complete mechanistic understanding.

| Gene Target | Putative Function | Observed Effect of 1-DGlcNAc | Future Research Focus |

| ftsZ | Involved in cell division. nih.gov | Downregulation of transcription. nih.gov | Investigate the direct or indirect mechanism leading to transcriptional repression and its impact on bacterial cytokinesis. |

| rpfF | Involved in the production of Diffusible Signal Factor (DSF), a key molecule in quorum sensing and virulence. nih.gov | Downregulation of transcription. nih.gov | Elucidate how 1-DGlcNAc interferes with the quorum-sensing signaling pathway regulated by rpfF. |

| gumD | Part of the gum operon responsible for extracellular polysaccharide (EPS) biosynthesis, a major virulence factor. nih.gov | Downregulation of transcription. nih.gov | Determine the signaling cascade from the initial 1-DGlcNAc target to the repression of the gum operon. |

| glmS | Encodes glucosamine-6-phosphate synthase, important for peptidoglycan biosynthesis. nih.gov | Transcriptional levels were largely unchanged. nih.gov | Explore why this key cell wall synthesis gene is not significantly affected, which may point to the high specificity of the compound's action. |

Exploration of Broader Biological Activities and Mechanistic Underpinnings

The currently documented biological activity of 1-DGlcNAc is remarkably narrow, with potent effects against a specific pathovar of Xanthomonas. mdpi.com This specificity, while intriguing, warrants a broader investigation into other potential biological activities. The parent molecule, N-acetylglucosamine (GlcNAc), and its derivatives are known to possess a range of functions, including roles in cell signaling and anti-inflammatory effects. wikipedia.orgutrgv.edu Therefore, it is plausible that 1-DGlcNAc may have other, as-yet-undiscovered biological roles.

Future research should involve screening 1-DGlcNAc against a diverse panel of biological targets. This could include other bacterial and fungal species, various cancer cell lines, and assays for immunomodulatory or anti-inflammatory activity. utrgv.edu Given that deoxygenated NAG derivatives have shown notable anti-inflammatory properties compared to the parent molecule, exploring this avenue for 1-DGlcNAc is a logical progression. utrgv.edu

A deeper mechanistic exploration is needed to understand the structural basis for its high specificity. The diastereomer of 1-DGlcNAc, 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol, shows no activity against X. oryzae pv. oryzae, highlighting the critical importance of the spatial conformation of the 2-acetamido group for its function. mdpi.com This suggests a highly selective binding pocket in its target protein. Comparative structural biology and molecular modeling could help elucidate why this specific conformation is active, providing a blueprint for the design of new molecules with tailored specificities.

| Activity Area | Current Findings for 1-DGlcNAc | Related Findings for NAG/Derivatives | Proposed Future Research |

| Antibacterial | Highly specific activity against Xanthomonas oryzae pv. oryzae. mdpi.com | NAG is a component of bacterial cell walls (peptidoglycan). wikipedia.org | Screen against a broad spectrum of pathogenic bacteria to determine the full antimicrobial range. |

| Antifungal | No reported activity. nih.gov | NAG is a major component of fungal cell walls (chitin). wikipedia.org | Test for activity against pathogenic fungi, particularly those reliant on chitin (B13524) for structural integrity. |

| Anti-inflammatory | Not yet investigated. | Deoxygenated NAG derivatives exhibit anti-inflammatory effects by inhibiting iNOS, IL-6, and TNF-α expression. utrgv.edu | Investigate the potential of 1-DGlcNAc to modulate inflammatory pathways in macrophage and other immune cell models. |

| Anticancer | Not yet investigated. | Some GlcNAc analogs can inhibit hyaluronan synthesis, which is linked to cancer cell proliferation. nih.gov | Screen 1-DGlcNAc for cytotoxic or anti-proliferative effects against various cancer cell lines. |

Development of Advanced Synthetic Routes for Analogues and Structure-Activity Relationship (SAR) Studies

To fully explore the therapeutic and biological potential of 1-DGlcNAc, the development of advanced synthetic routes to produce analogues is essential. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how modifications to a lead compound's structure affect its biological activity. By systematically altering the functional groups on the 1-DGlcNAc scaffold, researchers can identify the key moieties responsible for its potent and specific activity.

Future synthetic efforts should focus on creating a library of 1-DGlcNAc derivatives. Methodologies developed for the synthesis of other deoxyfluorinated and modified GlcNAc analogues could serve as a valuable starting point. beilstein-journals.orgnih.gov For example, techniques involving nucleophilic fluorination to replace hydroxyl groups could be adapted to create fluorinated versions of 1-DGlcNAc. beilstein-journals.org Such modifications can alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov

The SAR studies would aim to answer several key questions:

Which hydroxyl groups are essential for activity?

Can the acetamido group be modified or replaced without loss of function?

How do changes in stereochemistry at different positions affect activity?

The synthesis of these analogues would enable a systematic evaluation of their biological activity, leading to the identification of compounds with potentially enhanced potency, improved pharmacokinetic properties, or a broader spectrum of activity. This iterative process of design, synthesis, and testing is crucial for translating the initial discovery of 1-DGlcNAc into optimized molecules for various applications.

| Position of Modification | Type of Modification | Rationale / Potential Impact | Relevant Synthetic Precedent |

| C3-OH | Deoxygenation, Fluorination, Alkylation | Probe the importance of hydrogen bonding at this position; alter polarity and binding interactions. | Synthesis of 3-fluoro-GlcNAc analogues has been achieved. nih.gov |

| C4-OH | Deoxygenation, Fluorination, Inversion of stereochemistry (to galacto- configuration) | Investigate the role of this hydroxyl group in receptor binding and specificity. | Deoxyfluorination at the C4 position of GlcNAc is well-established. beilstein-journals.org |

| C6-OH | Deoxygenation, Fluorination, Oxidation to carboxylic acid | C6 modifications can impact solubility and interaction with binding pockets. 6-fluoro derivatives of UDP-GlcNAc act as inhibitors. researchgate.net | C6 deoxyfluorination of GlcNAc analogues has been demonstrated using reagents like DAST. beilstein-journals.org |

| N-Acetyl Group | Alteration of the alkyl chain (e.g., N-propanoyl, N-butanoyl), Replacement with other functional groups | Determine the role of the acetyl group in target recognition; the 2-acetamido moiety is known to be critical for the activity of 1-DGlcNAc. mdpi.com | Enzymatic synthesis of UDP-GlcNAc analogues with modified N-acyl groups has been reported. rsc.org |

Q & A

Basic Research Questions

How can researchers synthesize and purify 1-Deoxy-N-acetylglucosamine derivatives for structural studies?

Synthetic routes often involve selective protection/deprotection strategies. For example, per-O-acetylated glucosamine intermediates can undergo reductive alkylation or glycosylation using trifluoroacetyl (TFA), phthaloyl (Phth), or trichloroethoxycarbonyl (Troc) protecting groups to modify the amine moiety . Purification typically employs column chromatography (silica gel or HPLC) with characterization via /-NMR and mass spectrometry (ESI-MS or MALDI-TOF) to confirm regio- and stereochemistry .

What analytical techniques are optimal for characterizing this compound’s structural isomers?

High-resolution NMR (e.g., , , HSQC) resolves anomeric configurations (α/β) and glycosidic linkages. For example, -NMR chemical shifts at δ 4.8–5.2 ppm indicate α-anomers, while δ 4.3–4.6 ppm suggest β-anomers . Mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) distinguishes isobaric isomers. Additionally, polarimetry and X-ray crystallography validate absolute configurations .

How is this compound detected in biological matrices like bacterial cell walls or eukaryotic glycans?

Enzymatic assays using N-acetyl-β-D-hexosaminidase hydrolyze terminal GlcNAc residues, releasing chromogenic/fluorogenic products (e.g., p-nitrophenol derivatives). For quantification, HPLC with pre-column derivatization (e.g., PMP labeling) enhances sensitivity . Lectin-based assays (e.g., wheat germ agglutinin) or glycan-specific antibodies (e.g., anti-O-GlcNAc) enable immunodetection in tissues .

Advanced Research Questions

How do researchers resolve contradictions in reported bioactivity of this compound across microbial and mammalian systems?

Discrepancies may arise from differences in glycosylation machinery or metabolic flux. For example, marine-derived this compound from Virgibacillus dokdonensis exhibits unique bioactivity compared to synthetic analogs . To address this, comparative studies should standardize source purity (>98% by HPLC), employ isotopic tracing (e.g., -GlcNAc), and use knockout models (e.g., OGT-deficient cells) to isolate pathway-specific effects .

What experimental designs are critical for studying enzyme-substrate interactions, such as MshB’s specificity for GlcNAc?

Site-directed mutagenesis of catalytic residues (e.g., Arg68, Asp95 in MshB) combined with kinetic assays (e.g., , ) reveals binding determinants . Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) predict hydrogen-bonding networks. For validation, isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography resolves enzyme-substrate complexes .

How can researchers overcome challenges in studying essential genes like O-GlcNAc transferase (OGT) in embryogenesis?

Conditional knockout models (e.g., Cre-loxP) retain OGT function in embryonic stem cells, enabling viability studies. RNAi or CRISPR interference (CRISPRi) temporally downregulates OGT without full deletion. Proteomic profiling (TMT or SILAC) identifies O-GlcNAcylated targets (e.g., transcription factors), while metabolic inhibitors (e.g., OSMI-1) perturb glycosylation dynamics .

Methodological Challenges

What strategies improve the stereoselective synthesis of 2-amino-2-deoxy sugar derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., glycosyltransferases with UDP-GlcNAc donors) enhance stereocontrol. For example, Streptomyces sp. enzymes catalyze β-1,6 linkages in chito-oligomers . Asymmetric hydrogenation (Ru-BINAP catalysts) or Mitsunobu reactions invert configurations at C2 .

How are conflicting glycosylation patterns reconciled in glycomics datasets?

Multi-platform validation combines lectin microarrays, glycan reductive isotope labeling (GRIL), and tandem MS. Bioinformatics tools (GlycoWorkbench, UniCarb-DB) cross-reference fragmentation patterns with spectral libraries. For ambiguous peaks, exoglycosidase digestion (e.g., sialidase, β-galactosidase) sequentially truncates glycans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.